molecular formula C12H18O2 B3188647 1-Adamantyl acetate CAS No. 22635-62-7

1-Adamantyl acetate

Cat. No.: B3188647
CAS No.: 22635-62-7
M. Wt: 194.27 g/mol
InChI Key: ZYLRDAOEBRPIGT-UHFFFAOYSA-N
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Description

1-Adamantyl acetate is an organic compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure. The adamantane framework is known for its high stability and rigidity, making its derivatives valuable in various chemical and industrial applications. This compound is particularly notable for its use in organic synthesis and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Adamantyl acetate can be synthesized through several methods. One common approach involves the acetylation of 1-adamantanol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically proceeds under mild conditions, yielding this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, controlled reaction conditions, and efficient separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Adamantyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-adamantyl acetic acid.

    Reduction: Reduction reactions can convert it back to 1-adamantanol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: 1-Adamantyl acetic acid.

    Reduction: 1-Adamantanol.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

1-Adamantyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly antiviral drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-adamantyl acetate and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, adamantane derivatives are known to inhibit viral replication by blocking ion channels or interfering with viral enzymes. The rigid structure of the adamantane core enhances the binding affinity and specificity of these compounds to their targets.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanol: The alcohol derivative of adamantane, used in similar applications.

    1-Adamantyl acetic acid: An oxidation product of 1-adamantyl acetate with potential biological activities.

    Adamantane: The parent hydrocarbon, used as a precursor for various derivatives.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and properties compared to its parent compound and other derivatives. Its stability and ease of functionalization make it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-adamantyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(13)14-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLRDAOEBRPIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315774
Record name 1-Adamantyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22635-62-7
Record name 1-Adamantyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22635-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Adamantyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a flask, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2), 1 ml of acetonitrile and 2 ml of trifluoromethylbenzene were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 90%, and nitroadamantane (yield 73%), adamantanol (yield 2%), acetyloxyadamantane (yield 1%) and adamantanone (yield 3%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%
Yield
2%

Synthesis routes and methods II

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 6 ml of benzonitrile and 1 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L) of nitrogen monoxide NO. The mixture was reacted for 20 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 92%, and 1-benzoylaminoadamantane (yield 65%), 1-adamantanol (yield 7%), 1-nitroadamantane (yield 6%), 1-acetyloxyadamantane (yield 2%) and 2-adamantanone (yield 2%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2) and 3 ml of acetic acid were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was. 96%, and nitroadamantane (yield 75%), adamantanol (yield 1%), acetyloxyadamantane (yield 5%) and adamantanone (yield 4%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%
Yield
1%
Yield
4%

Synthesis routes and methods IV

Procedure details

A mixture of 10 mmole of adamantane, 1 mmole of NHPI, 0.05 mmole of cobalt(II) acetylacetonato (Co(AA)2) and 25 mL of acetic acid was stirred for 6 hours at 75° C. under an oxygen atmosphere to give 1-acetyloxyadamantane and 1,3-diacetyloxyadamantane.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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